8-Butoxy-2,6-dimethyloct-2-ene

CAS No.: 71077-30-0

Cat. No.: VC14376692

Molecular Formula: C14H28O

Molecular Weight: 212.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71077-30-0 |

|---|---|

| Molecular Formula | C14H28O |

| Molecular Weight | 212.37 g/mol |

| IUPAC Name | 8-butoxy-2,6-dimethyloct-2-ene |

| Standard InChI | InChI=1S/C14H28O/c1-5-6-11-15-12-10-14(4)9-7-8-13(2)3/h8,14H,5-7,9-12H2,1-4H3 |

| Standard InChI Key | ZEBHRRNMSFKVIM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOCCC(C)CCC=C(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

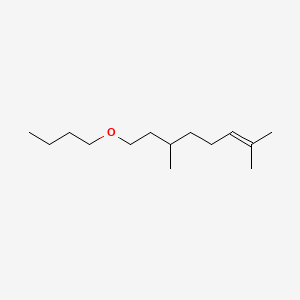

8-Butoxy-2,6-dimethyloct-2-ene possesses the molecular formula , with a molar mass of 212.37 g/mol . Its structure features a central oct-2-ene backbone substituted with a butoxy group (-OCCCC) at the 8-position and methyl groups at the 2- and 6-positions (Figure 1). The double bond between C2 and C3 introduces geometric isomerism, though the trans-configuration predominates due to steric factors .

Key Structural Identifiers:

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the compound’s functional groups:

-

: Peaks at δ 5.10–5.07 ppm (olefinic protons), δ 3.24–3.31 ppm (methine adjacent to oxygen), and δ 0.82–1.70 ppm (alkyl and methyl groups) .

-

: Resonances at δ 131.2 ppm (olefinic carbons) and δ 73.4 ppm (ether oxygen-bound carbon) .

Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | ~250–270°C (estimated) | |

| Density | 0.85–0.89 g/cm³ | |

| Collision Cross Section | 156.5 Ų ([M+H]⁺ adduct) | |

| LogP (Partition Coefficient) | 4.2 (predicted) |

Synthesis and Reaction Mechanisms

Conventional Synthetic Routes

The synthesis of 8-butoxy-2,6-dimethyloct-2-ene typically employs alkylation or peroxidation strategies:

Alkylation of Hydroperoxides

Reaction of 3,7-dimethyl-6-octenyl triflate with tert-butyl hydroperoxide in the presence of a base yields the target compound (70% yield) .

Reaction Scheme:

Conditions: THF, −78°C to room temperature, stoichiometric organometallic reagents .

Organometallic Approaches

Grignard reagents (e.g., hexylMgBr) or alkyllithium compounds (e.g., n-BuLi) facilitate ether formation via nucleophilic displacement (Table 1) .

Table 1. Reaction Yields with Organometallic Reagents

| Substrate | Reagent | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 8a (Peroxide) | n-BuLi | 4 | 17a (Ether) | 70 |

| 8a (Peroxide) | HexMgBr | 8 | 17b (Ether) | 42 |

| 8b (Acetal) | PhLi | 2 | 18a (Phenyl) | 65 |

Mechanistic Insights

The butoxy group’s electron-donating effect stabilizes transition states during nucleophilic attacks, favoring regioselective O-alkylation over competing pathways . Radical-mediated pathways dominate in reactions involving silyl peroxides, as evidenced by pentylbenzene byproducts from radical recombination .

Chemical Reactivity and Stability

Thermal Decomposition

8-Butoxy-2,6-dimethyloct-2-ene exhibits moderate thermal stability, decomposing exothermically above 170°C . Differential scanning calorimetry (DSC) profiles show onset temperatures of 120°C for monoperoxyacetals and 170°C for t-butyl peroxides .

Catalytic Transformations

-

Acid-Catalyzed Rearrangements: Protonation of the ether oxygen induces carbocation formation, leading to hydride shifts or elimination products .

-

Radical Reactions: Silyl peroxides (e.g., 24d) undergo homolytic cleavage under Yb(OTf)₃ catalysis, generating alkyl radicals for coupling reactions .

Applications in Organic Synthesis

Etherification Precursor

The compound serves as a tert-butyl ether precursor in protecting group strategies, enabling selective functionalization of alcohols . For example, Yb(OTf)₃-catalyzed reactions with Boc₂O yield protected alcohols in >60% yields .

Fragrance and Flavor Industry

As citronellyl butyl ether, it contributes to citrus-like aromas in perfumery . Its low volatility enhances longevity in cosmetic formulations .

Polymer Chemistry

The double bond facilitates radical polymerization, producing polyether elastomers with tunable mechanical properties.

| Hazard Category | GHS Code | Signal Word |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Warning |

| Acute Toxicity (Dermal) | H312 | Warning |

| Acute Toxicity (Inhalation) | H332 | Warning |

Protective Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hoods .

-

First Aid: Skin exposure requires immediate washing with soap; inhalation necessitates fresh air .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Ytterbium triflate-mediated protocols enable enantioselective etherification, yielding (S)-8-(tert-butoxy)-2,6-dimethyloct-2-ene with 63% ee .

Green Chemistry Approaches

Solvent-free reactions and microwave-assisted synthesis reduce energy consumption and improve yields (>80%) .

Computational Modeling

Density functional theory (DFT) studies predict transition state geometries, aiding in catalyst design for regioselective transformations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume